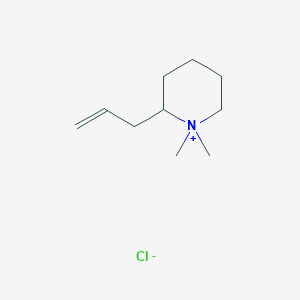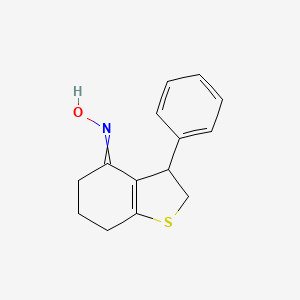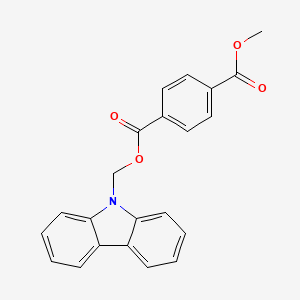
(9H-Carbazol-9-yl)methyl methyl benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Carbazol-9-yl)methyl methyl benzene-1,4-dicarboxylate is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transport ability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Carbazol-9-yl)methyl methyl benzene-1,4-dicarboxylate typically involves the reaction of carbazole with benzene-1,4-dicarboxylic acid derivatives. One common method includes the use of a coupling reaction between carbazole and methyl benzene-1,4-dicarboxylate under specific conditions, such as the presence of a catalyst and a suitable solvent . The reaction conditions often require controlled temperatures and reaction times to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(9H-Carbazol-9-yl)methyl methyl benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(9H-Carbazol-9-yl)methyl methyl benzene-1,4-dicarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (9H-Carbazol-9-yl)methyl methyl benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in electrochromic devices, the compound undergoes reversible redox reactions, leading to changes in its optical properties . The electron-donating properties of the carbazole moiety play a crucial role in these processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((9H-carbazol-9-yl)methyl)benzene: Similar in structure but lacks the methyl ester groups.
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Contains additional nitrile groups, which may alter its electronic properties.
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: A carbazole derivative with different substituents, leading to varied applications.
Uniqueness
(9H-Carbazol-9-yl)methyl methyl benzene-1,4-dicarboxylate is unique due to its specific combination of carbazole and benzene-1,4-dicarboxylate moieties, which confer distinct electronic and optical properties. This makes it particularly suitable for applications in electrochromic devices and organic electronics .
Properties
CAS No. |
61905-35-9 |
|---|---|
Molecular Formula |
C22H17NO4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-O-(carbazol-9-ylmethyl) 1-O-methyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H17NO4/c1-26-21(24)15-10-12-16(13-11-15)22(25)27-14-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-13H,14H2,1H3 |
InChI Key |
QIWDVXOEPFJMFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


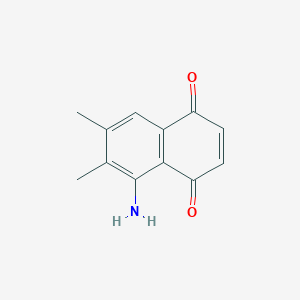
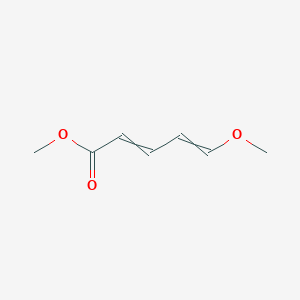
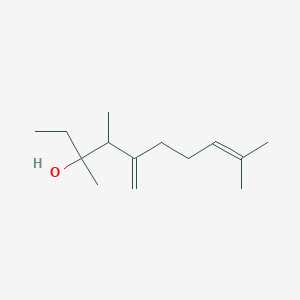
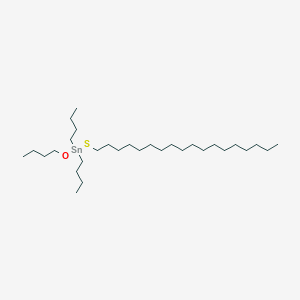
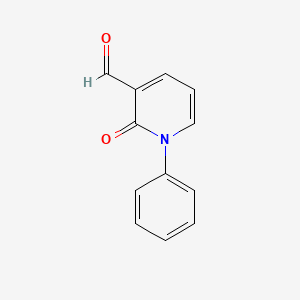
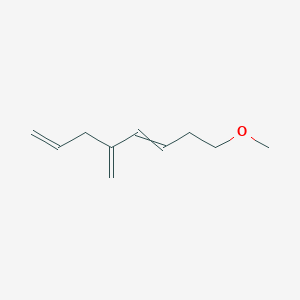
![2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene](/img/structure/B14556988.png)
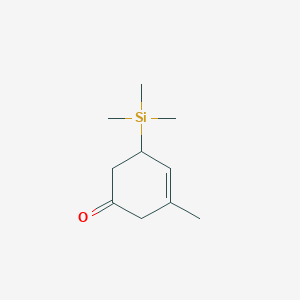
![N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine](/img/structure/B14557003.png)
![2-{[(4-Methoxyphenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14557010.png)
![Phosphonic acid, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14557018.png)
![2-[2-(Methanesulfonyl)ethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14557026.png)
